1-Difluoroethyltriazolyl-4-methylamine hydrochloride
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Overview
Description
1-Difluoroethyltriazolyl-4-methylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a triazole ring substituted with a difluoroethyl group and a methanamine moiety, forming a hydrochloride salt. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoroethyltriazolyl-4-methylamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the Methanamine Moiety: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of ammonia or an amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles
Reduction: Dihydrotriazole derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 1-Difluoroethyltriazolyl-4-methylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may enable the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-Difluoroethyltriazolyl-4-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the difluoroethyl group enhances binding affinity through hydrophobic interactions. The methanamine moiety can participate in electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,2-Difluoroethyl)triazol-4-yl]methanamine
- [1-(2,2-Difluoroethyl)triazol-4-yl]methanol
- [1-(2,2-Difluoroethyl)triazol-4-yl]methylamine
Uniqueness
Compared to similar compounds, 1-Difluoroethyltriazolyl-4-methylamine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which enhances its solubility and stability. The difluoroethyl group also imparts distinct electronic and steric effects, influencing its reactivity and binding interactions.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4.ClH/c6-5(7)3-11-2-4(1-8)9-10-11;/h2,5H,1,3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSYLTXQMBQHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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